2-Methoxy-5-(methylthio)aniline
Description
Contextual Significance within Aromatic Amine and Thioether Chemistry
Aromatic amines are a cornerstone of chemical synthesis, forming the basis for a vast array of dyes, pharmaceuticals, and polymers. The introduction of substituents onto the aromatic ring allows for the fine-tuning of the molecule's physical and chemical properties. The aniline (B41778) core of 2-Methoxy-5-(methylthio)aniline provides a reactive site for various chemical transformations.
Thioethers, characterized by a sulfur atom bonded to two alkyl or aryl groups, are also significant in organic chemistry. The methylthio group in this compound can influence the electronic environment of the aromatic ring and can be a site for further chemical modification, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which can have a profound impact on biological activity.
The combination of both methoxy (B1213986) and methylthio groups on an aniline ring is of particular interest. The methoxy group is known to participate in hydrogen bonding and can influence the conformation of molecules, a critical factor in drug-receptor interactions. The methylthio group, with its potential for various oxidation states and its role in metal coordination, adds another layer of chemical diversity.
Research Landscape of Substituted Anilines with Methoxyl and Methylthio Functionalities
The research landscape for substituted anilines is rich and varied, with a significant focus on their applications in medicinal chemistry and materials science. While dedicated research solely on this compound is still emerging, the study of anilines with similar substitution patterns provides valuable insights into its potential.
In the realm of medicinal chemistry, substituted anilines are key components in the development of a wide range of therapeutic agents. For instance, recent studies have highlighted the synthesis of meta-substituted anilines as a strategy for creating potent anti-psychotic drugs. nih.gov The strategic placement of substituents on the aniline ring is crucial for achieving the desired pharmacological activity. Furthermore, derivatives of 2-substituted anilines have been investigated as potent dual inhibitors of Mer and c-Met kinases, which are promising targets for cancer therapy. mdpi.com The biological evaluation of bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline derivatives has demonstrated their potential as antitubercular agents, showcasing the importance of the thioether linkage in designing new antibacterial compounds. ias.ac.in
In materials science, aniline derivatives are fundamental to the development of conducting polymers and other functional materials. The ability of the amino group to undergo polymerization and the influence of ring substituents on the electronic properties of the resulting polymers are key areas of investigation.
The synthesis of multi-substituted anilines remains an active area of research, with new methods being developed to improve efficiency and selectivity. Domino reactions and catalytic systems are being explored to create complex aniline structures from simpler starting materials. eurekalert.org Efficient methods for synthesizing anilines from readily available starting materials like cyclohexanones have also been reported. acs.org
Below is a table summarizing key properties of this compound and a closely related compound, 2-Methoxy-5-methylaniline, for which more data is publicly available.
| Property | This compound | 2-Methoxy-5-methylaniline |
| CAS Number | 1081774-59-5 | 120-71-8 tandfonline.com |
| Molecular Formula | C8H11NOS | C8H11NO tandfonline.com |
| Molecular Weight | 169.24 g/mol | 137.18 g/mol tandfonline.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-methoxy-5-methylsulfanylaniline |
InChI |
InChI=1S/C8H11NOS/c1-10-8-4-3-6(11-2)5-7(8)9/h3-5H,9H2,1-2H3 |
InChI Key |
UCVUAHCQMOTWLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)SC)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxy 5 Methylthio Aniline
Established Synthetic Pathways for Aryl Thioether Anilines
Traditional synthetic routes to aryl thioether anilines, the class of compounds to which 2-Methoxy-5-(methylthio)aniline belongs, are well-documented. These methods often rely on classical organic reactions and have been refined over decades for efficiency and yield.
The foundation of any synthesis lies in the careful selection and preparation of precursor molecules. For this compound, the key structural features are the methoxy (B1213986) group, the amino group, and the methylthio group attached to a benzene (B151609) ring in a specific 1, 2, and 5 substitution pattern.
A common strategy involves starting with a precursor that already contains one or more of these functional groups and then introducing the remaining ones. For instance, a plausible precursor could be 2-methoxy-5-nitroaniline, which can then undergo a reaction to introduce the methylthio group, followed by the reduction of the nitro group to an amine. Alternatively, one could start with a molecule like 4-chloro-2-methoxyaniline (B126167) and introduce the methylthio group via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.
The generation of key intermediates is a critical step. For example, the diazotization of an aniline (B41778) followed by a Sandmeyer-type reaction could be employed to introduce a thioether group. The choice of precursors and the sequence of reactions are crucial for achieving the desired regiochemistry and avoiding unwanted side reactions.
Catalysis plays a pivotal role in the synthesis of aryl thioether anilines, offering milder reaction conditions and improved selectivity compared to classical methods.
Thioetherification Reactions: The formation of the aryl thioether bond (C-S bond) is often the most challenging step. Transition-metal-catalyzed cross-coupling reactions are the cornerstone of modern aryl thioether synthesis. thieme-connect.com
Buchwald-Hartwig Amination: While primarily known for C-N bond formation, related palladium-catalyzed cross-coupling reactions can also be adapted for C-S bond formation. galchimia.com
Ullmann Condensation: This classical copper-catalyzed reaction has been used for decades to form C-S bonds, typically by reacting an aryl halide with a thiol in the presence of a copper catalyst at elevated temperatures. thieme-connect.com Modern variations of the Ullmann reaction utilize ligands to facilitate the reaction at lower temperatures.
Migita Coupling: This palladium-catalyzed cross-coupling reaction between a thiol and an aryl halide is another powerful tool for constructing the C-S bond. thieme-connect.com
The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions. Below is a table summarizing common catalytic systems for thioetherification.
| Reaction Type | Catalyst | Typical Ligands | Common Bases | Key Features |
| Buchwald-Hartwig Type | Palladium(0) or Palladium(II) precursors | Phosphine-based ligands (e.g., Xantphos, dppf) | Sodium tert-butoxide, Cesium carbonate | Mild reaction conditions, broad substrate scope. |
| Ullmann Condensation | Copper(I) salts (e.g., CuI) | Nitrogen or oxygen-containing ligands (e.g., phenanthroline, proline) | Potassium carbonate, Potassium phosphate | Cost-effective metal catalyst, often requires higher temperatures. |
| Migita Coupling | Palladium complexes | Phosphine (B1218219) ligands | Sodium tert-butoxide | Good yields for a range of aryl halides and thiols. thieme-connect.com |
Amination Reactions: If the synthetic strategy involves introducing the amino group at a later stage, catalytic methods for amination are employed. The reduction of a nitro group is a common method, often achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). acs.org
Novel Approaches in this compound Synthesis
Recent advancements in organic synthesis have led to the development of more efficient, selective, and environmentally friendly methods for constructing molecules like this compound.
Achieving the precise 1-amino, 2-methoxy, 5-methylthio substitution pattern requires excellent control over the regioselectivity of the reactions.
Directed Ortho-Metalation (DoM): This strategy involves using a directing group to guide the deprotonation and subsequent functionalization of a specific ortho position on an aromatic ring. For instance, a methoxy group can direct the lithiation of the adjacent carbon, allowing for the introduction of a sulfur electrophile.
C-H Functionalization: A more recent and powerful approach involves the direct activation and functionalization of a C-H bond. acs.org This avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical. For example, a palladium catalyst could be used to selectively introduce a thioether group at a specific C-H bond on a methoxy-aniline derivative. A dual-catalytic system using an iron(III) triflimide and diphenyl selenide (B1212193) has been reported for the ortho-thioarylation of anilines. rsc.org
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. semanticscholar.orgnih.gov
Catalysis: The use of catalysts, as discussed earlier, is a core principle of green chemistry as it allows for reactions to occur under milder conditions and with higher atom economy. acsgcipr.org
Solvent-Free Reactions: Mechanochemical methods, such as ball milling, can enable reactions to proceed in the absence of a solvent, significantly reducing waste. acs.org
Use of Greener Reagents: Exploring the use of less toxic and more sustainable reagents is a key focus. For example, replacing hazardous reagents with more benign alternatives.
Photocatalysis: The use of visible light to drive chemical reactions is a rapidly developing area of green chemistry. galchimia.com Photocatalytic methods can enable unique transformations under mild conditions.
The table below outlines some green chemistry approaches applicable to the synthesis of substituted anilines.
| Green Chemistry Principle | Application in Synthesis | Example |
| Catalysis | Use of transition metal catalysts to lower reaction temperatures and improve selectivity. | Palladium-catalyzed C-S bond formation. acsgcipr.org |
| Atom Economy | C-H functionalization to avoid the use of protecting groups and pre-functionalized substrates. | Direct thioetherification of an aniline C-H bond. |
| Safer Solvents and Auxiliaries | Use of water or other environmentally benign solvents, or solvent-free conditions. | Mechanochemical synthesis of aryl thiocyanates. acs.org |
| Design for Energy Efficiency | Use of photocatalysis to drive reactions with visible light at room temperature. | Photoredox-cobalt dehydrogenative coupling for aniline synthesis. galchimia.com |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 5 Methylthio Aniline
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present.
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FTIR spectrum of 2-Methoxy-5-(methylthio)aniline displays characteristic absorption bands that confirm the presence of its key functional groups.
The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl groups are observed around 2800-3100 cm⁻¹. The C-O stretching of the methoxy (B1213986) group and the C-N stretching of the aniline (B41778) moiety give rise to strong absorptions in the fingerprint region (below 1500 cm⁻¹).
Table 3: FTIR Spectroscopic Data for this compound
| Vibrational Mode | Frequency (cm⁻¹) |
| N-H Stretch (asymmetric) | 3452 |
| N-H Stretch (symmetric) | 3365 |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2833, 2921 |
| N-H Bend | 1620 |
| C=C Stretch (aromatic) | 1509 |
| C-O Stretch (aryl ether) | 1221 |
| C-N Stretch | 1275 |
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the symmetric vibrations of the benzene (B151609) ring are expected to produce strong signals. The C-S stretching vibration of the methylthio group, which can be weak in the FTIR spectrum, is often more prominent in the Raman spectrum. The symmetric N-H stretching vibration would also be observable.
Table 4: Predicted Raman Spectroscopic Data for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | ~3360 |
| C-H Stretch (aromatic) | ~3060 |
| C-H Stretch (aliphatic) | ~2920 |
| Ring Breathing Mode | ~1000 |
| C-S Stretch | ~600-700 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No experimental UV-Vis absorption data for this compound was found in the searched resources. To perform an analysis of its electronic transitions, a UV-Vis spectrum would be necessary to identify the wavelengths of maximum absorbance (λmax). This data would reveal information about the conjugated π-electron system of the benzene ring, influenced by the electron-donating effects of the methoxy and amino groups and the sulfur-containing methylthio group. Without the spectrum, a discussion of specific transitions (e.g., π → π, n → π) and the factors influencing them remains speculative.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
While the molecular weight is confirmed to be 169.24 g/mol , a mass spectrum for this compound, which would detail its fragmentation pattern under ionization, is not available in the public domain. bldpharm.combldpharm.com Such a spectrum would be crucial for confirming the molecular weight through the molecular ion peak (M+) and for elucidating the structure via characteristic fragment ions. Analysis would typically involve identifying the cleavage patterns, such as the loss of a methyl group from the ether or thioether, or the fragmentation of the aniline ring, to piece together the molecule's structure.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
No published X-ray crystallographic data for this compound could be located. A crystallographic study would provide precise data on bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional conformation in the solid state. Furthermore, it would reveal how the molecules pack together in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding involving the amine group or other weaker interactions that dictate the supramolecular architecture. Without this data, a definitive analysis of its solid-state structure is not possible.
Computational and Theoretical Investigations of 2 Methoxy 5 Methylthio Aniline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic properties of a molecule, which in turn govern its structure, stability, and reactivity. These methods, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to examine the intricate world of molecular orbitals and charge distribution.
Density Functional Theory (DFT) Studies of Optimized Geometries
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A fundamental application of DFT is the optimization of a molecule's geometry, which involves finding the arrangement of atoms that corresponds to the lowest energy state. This process yields crucial information about bond lengths, bond angles, and dihedral angles. For a molecule like 2-Methoxy-5-(methylthio)aniline, DFT calculations would reveal the precise three-dimensional arrangement of its constituent atoms, including the orientation of the methoxy (B1213986) and methylthio groups relative to the aniline (B41778) ring.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. sigmaaldrich.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive, whereas a larger gap indicates greater stability. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecule would pinpoint the regions most susceptible to electrophilic and nucleophilic attack, respectively.
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Aniline Derivatives (Hypothetical Data for Illustrative Purposes)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Aniline | -5.21 | -0.15 | 5.06 |
| 2-Methoxyaniline | -5.08 | -0.09 | 4.99 |
| 4-(Methylthio)aniline | -5.15 | -0.22 | 4.93 |
Note: This table is for illustrative purposes only and does not represent actual data for this compound.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and intermolecular interactions. nih.gov For a flexible molecule like this compound, MD simulations could be used to explore the different rotational conformations of the methoxy and methylthio groups and to understand how the molecule behaves in different solvent environments.
Theoretical Spectroscopic Parameter Prediction and Validation
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. For instance, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum, the chemical shifts in a nuclear magnetic resonance (NMR) spectrum, and the electronic transitions in an ultraviolet-visible (UV-Vis) spectrum. Such predictions can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the barrier that must be overcome for the reaction to proceed. nih.gov Analyzing the structure and energy of the transition state provides deep insights into the reaction mechanism and kinetics. nih.gov For this compound, reaction pathway modeling could be used to study, for example, its electrophilic substitution reactions or its role as a precursor in the synthesis of other compounds.
Chemical Reactivity and Reaction Mechanisms of 2 Methoxy 5 Methylthio Aniline
Amination Reactions and Nucleophilic Character
The presence of the primary amino group (-NH₂) on the aromatic ring makes 2-Methoxy-5-(methylthio)aniline a nucleophile, enabling it to participate in a variety of amination reactions.
Condensation Reactions (e.g., Schiff Base Formation with 2-(methylthio)aniline (B147308) derivatives)
The primary amine functionality of this compound allows it to readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. acs.org This reaction typically proceeds via a two-step mechanism: a nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by the elimination of a water molecule to yield the C=N double bond of the imine. acs.orgchem-station.com The reaction is often catalyzed by acid. organic-chemistry.org
Schiff bases derived from substituted anilines, including those with thioether and methoxy (B1213986) groups, have been synthesized and characterized. For instance, various Schiff bases have been prepared from the condensation of 2-(methylthio)aniline with substituted salicylaldehydes. chemistry-reaction.com Similarly, new Schiff bases have been synthesized from 2-(methylthiomethyl)anilines and p-methoxysalicylaldehyde. acs.org These studies demonstrate that the fundamental reactivity of the aniline (B41778) group is retained, allowing for the formation of complex structures. The electronic properties of substituents on the aniline ring can influence the reaction kinetics and the properties of the resulting Schiff base. acs.org
Table 1: Examples of Schiff Base Formation with Aniline Derivatives
| Aniline Reactant | Carbonyl Reactant | Product Type | Reference |
| 2-(Methylthio)aniline | Halogenated Salicylaldehydes | Thioether Schiff Base | chemistry-reaction.com |
| 2-(Methylthiomethyl)anilines | p-Methoxysalicylaldehyde | Methoxy-substituted Schiff Base | acs.org |
| 4,4'-Oxydianiline | o-Vanillin | Di-imine Schiff Base | acs.org |
| o-Anisidine | 5-Nitro-2-thiophenecarboxaldehyde | Methoxy-substituted Schiff Base | organic-chemistry.org |
This table is illustrative and based on reactions of similar aniline derivatives.
Nucleophilic Aromatic Substitution Pathways
While the aniline ring itself is electron-rich, making it more susceptible to electrophilic attack, it can participate in nucleophilic aromatic substitution (SₙAr) under specific conditions. The generally accepted mechanism for SₙAr involves a two-step addition-elimination process, where a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. organic-chemistry.orgmdpi.com For the SₙAr reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. mdpi.com
In the case of this compound, the substituents (-NH₂, -OCH₃, -SCH₃) are all electron-donating, which deactivates the ring towards nucleophilic attack. However, the amino group can be chemically modified to facilitate SₙAr. A primary aromatic amine can be converted into a diazonium salt (-N₂⁺) using nitrous acid (generated from NaNO₂ and a strong acid). numberanalytics.com The diazonium group is an excellent leaving group, and the resulting diazonium salt can be readily displaced by a wide variety of nucleophiles (e.g., halides, cyanide, hydroxyl) in what is known as the Sandmeyer reaction. numberanalytics.com This provides an indirect pathway for nucleophilic substitution on the aniline ring.
Reactivity of the Thioether Moiety
The methylthio (-SCH₃) group possesses a sulfur atom with lone pairs of electrons, which imparts distinct reactivity to this part of the molecule.
Oxidation Reactions (e.g., Sulfone Formation from 4-(methylthio)aniline)
The sulfur atom in the thioether group is susceptible to oxidation. It can be oxidized to form a sulfoxide (B87167) (-SOCH₃) and further to a sulfone (-SO₂CH₃). This transformation can be achieved using various oxidizing agents. Common reagents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). wikipedia.org The selectivity towards either the sulfoxide or the sulfone can often be controlled by the stoichiometry of the oxidant and the reaction conditions. wikipedia.org For example, biotechnological methods using enzymes like Baeyer-Villiger monooxygenases (BVMOs) have been shown to oxidize analogs like 3-(methylthio)aniline (B157570) to the corresponding sulfoxide. wikipedia.org The oxidation of the thioether to a sulfone significantly alters the electronic properties of the substituent, converting it from an electron-donating group to a strong electron-withdrawing group.
Cleavage and Rearrangement Processes
The bonds associated with the thioether group can undergo cleavage or participate in rearrangement reactions.
Cleavage: The C(sp³)–S bond in aryl methyl thioethers can be cleaved under certain conditions. For instance, metal-free methods using reagents like N-chlorosuccinimide (NCS) or N-fluorobenzenesulfonimide (NFSI) can mediate the cleavage of the methyl C–S bond. acs.orgacs.org This reactivity provides a pathway to transform the thioether into other functional groups.
Rearrangements:
Pummerer Rearrangement: This reaction involves the conversion of a sulfoxide (formed by oxidation of the thioether) into an α-acyloxy thioether in the presence of an acid anhydride, such as acetic anhydride. chemistry-reaction.com The mechanism proceeds through the formation of a thionium (B1214772) ion intermediate. For 2-Methoxy-5-(methylsulfinyl)aniline (the oxidized form of the target molecule), this would involve the methyl group attached to the sulfur, leading to functionalization at that position.
Smiles Rearrangement: This is a general intramolecular nucleophilic aromatic substitution reaction. In a relevant scenario, a molecule containing an ether and a sulfone could rearrange. While not a direct reaction of the thioether, if the -SCH₃ group were first oxidized to a sulfone (-SO₂CH₃), and a suitable nucleophile were present elsewhere in the molecule (or in a molecule tethered to it), a Smiles-type rearrangement could be envisioned. The reaction requires activation by an electron-withdrawing group, which the sulfone itself would provide.
Electrophilic Aromatic Substitution on the Aniline Ring
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: the amino (-NH₂), the methoxy (-OCH₃), and the methylthio (-SCH₃) groups. These groups increase the electron density of the ring, making it more attractive to electrophiles, and direct incoming electrophiles to specific positions.
The directing power of these groups generally follows the order: -NH₂ > -OCH₃ > -SCH₃. All three are ortho, para-directors. In this compound, the positions on the ring are:
Position 1: -NH₂
Position 2: -OCH₃
Position 3: H
Position 4: H
Position 5: -SCH₃
Position 6: H
The directing effects of the existing substituents must be considered collectively:
The powerful amino group strongly directs incoming electrophiles to its ortho (position 6) and para (position 4) positions.
The methoxy group directs to its ortho (position 3) and para (position 5, already occupied) positions.
The methylthio group directs to its ortho (positions 4 and 6) and para (position 1, already occupied) positions.
Considering the synergistic and competitive effects, the most likely positions for electrophilic attack are positions 4 and 6, which are activated by both the amino and methylthio groups. Position 6 is ortho to the -NH₂ group and the -SCH₃ group. Position 4 is para to the -NH₂ group and ortho to the -SCH₃ group. The steric hindrance from the adjacent methoxy group at position 2 might slightly disfavor substitution at position 3. The final regiochemical outcome would depend on the specific electrophile and reaction conditions, but positions 4 and 6 are the most electronically favored.
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Type | Activating/Deactivating | Directing Influence |
| -NH₂ (Amino) | Electron-Donating | Strongly Activating | ortho, para |
| -OCH₃ (Methoxy) | Electron-Donating | Strongly Activating | ortho, para |
| -SCH₃ (Methylthio) | Electron-Donating | Activating | ortho, para |
Radical Reactions Involving Aniline Derivatives
Aniline and its derivatives are susceptible to reactions with free radicals, which can proceed through several distinct mechanistic pathways. The specific pathway is often dictated by the nature of the radical species, the reaction conditions, and the substituents present on the aniline ring.
A primary reaction channel involves the abstraction of a hydrogen atom from the amino group (-NH₂) by a radical species. This process leads to the formation of a nitrogen-centered radical known as an anilino radical (C₆H₅NH•). Theoretical studies on the reaction between aniline and the methyl radical (•CH₃) have shown that hydrogen abstraction from the amine group is a dominant and energetically favorable pathway. nih.gov This reaction produces the anilino radical and methane (B114726) (CH₄). The oxidation of aniline derivatives by other radicals, such as the carbonate radical (CO₃•⁻), also proceeds via the formation of an anilino radical. iaea.org The oxidation of amine compounds can lead to these N-centered radicals, which are highly reactive intermediates. nih.gov
Alternatively, radical reactions can occur directly on the aromatic ring. This can happen through two main mechanisms:
Radical Addition: An incoming radical can add to one of the carbon atoms of the benzene (B151609) ring, forming a cyclohexadienyl-type radical intermediate. This intermediate is resonance-stabilized.
Hydrogen Abstraction: A radical can abstract a hydrogen atom directly from a C-H bond on the aromatic ring, forming an aryl radical and a new molecule.
In the case of the reaction between aniline and a methyl radical, calculations have shown that in addition to abstraction from the amine group, hydrogen abstraction from the ortho-, meta-, and para-positions of the ring can also occur, though the energy barriers are generally higher than for abstraction from the amine group. nih.gov Similarly, studies involving the highly reactive hydroxyl radical (•OH) show that it can react with aniline to produce both the anilino radical and cyclohexadienyl-type radicals. iaea.org The specific products formed depend on the relative stability of the potential radical intermediates, which is heavily influenced by the electronic properties of any substituents on the ring.
Influence of Substituents on Reaction Selectivity and Rate (e.g., methoxyl, methylthio groups)
The presence of substituents on the aniline ring profoundly affects both the rate of reaction and the regioselectivity of radical attack. The methoxyl (-OCH₃) and methylthio (-SCH₃) groups in this compound exert significant electronic and steric influences that dictate the molecule's reactivity. These effects are primarily understood through two concepts: inductive effects (-I/+I) and resonance effects (+M/-M).
The inductive effect is the transmission of charge through sigma bonds, while the resonance (or mesomeric) effect involves the delocalization of lone pairs or pi electrons through the pi system of the ring. libretexts.orgyoutube.com Activating groups increase the electron density of the ring, making it more susceptible to attack by electrophiles or certain radicals, and are typically ortho-, para-directing. libretexts.org Deactivating groups withdraw electron density, slowing the reaction rate. libretexts.org
Influence of the Methoxyl Group (-OCH₃)
The methoxyl group is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution. libretexts.orglibretexts.org This is due to the interplay of two opposing electronic effects:
Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the aromatic ring through the sigma bond. This is a deactivating effect.
Resonance Effect (+M): The oxygen atom has lone pairs of electrons that can be donated into the aromatic pi system through resonance. libretexts.org This delocalization significantly increases the electron density on the ring, especially at the ortho and para positions.
For the methoxyl group, the +M effect is dominant over the -I effect, leading to a net activation of the ring. utexas.edu This makes the ring more reactive than benzene towards electrophilic attack. The increased electron density at the ortho and para positions directs incoming groups to these sites.
Influence of the Methylthio Group (-SCH₃)
The methylthio group is also an ortho-, para-director, but its influence is more complex and generally weaker than that of the methoxyl group.
Inductive Effect (-I): Like oxygen, sulfur is more electronegative than carbon and exerts an electron-withdrawing inductive effect.
Resonance Effect (+M): The sulfur atom possesses lone pairs that can be donated to the ring via resonance, similar to the methoxyl group. However, the overlap between sulfur's 3p orbitals and the carbon's 2p orbitals of the ring is less effective than the 2p-2p overlap with oxygen. Consequently, the +M effect of the -SCH₃ group is significantly weaker than that of the -OCH₃ group.
This weaker resonance donation means the activating effect is less pronounced. In radical reactions, the sulfur atom itself can also be a site of attack. Studies on thioanisole (B89551) (the parent compound) with hydroxyl radicals show competitive addition to both the sulfur atom (forming a sulfur radical cation) and the aromatic ring. acs.org
The quantitative influence of these substituents can be compared using Hammett substituent constants (σ), which measure the electronic effect of a substituent in meta and para positions. A negative value indicates electron donation, while a positive value indicates withdrawal.
| Substituent | Hammett Constant (σmeta) | Hammett Constant (σpara) | Overall Effect |
|---|---|---|---|
| -OCH₃ (Methoxyl) | +0.12 | -0.27 | Strongly Activating, Ortho-, Para-Directing |
| -SCH₃ (Methylthio) | +0.14 | 0.00 | Weakly Activating/Deactivating, Ortho-, Para-Directing |
| -NH₂ (Amino) | -0.16 | -0.66 | Very Strongly Activating, Ortho-, Para-Directing |
Data sourced from multiple references. utexas.eduviu.caunits.it The σpara value for -SCH₃ being zero highlights its weak net electronic effect at that position compared to the strongly donating -OCH₃ and -NH₂ groups.
Combined Influence in this compound
In this compound, the reactivity is governed by the combined influence of the very strong activating amino group, the strong activating methoxy group, and the weakly activating methylthio group. All three are ortho-, para-directors.
-NH₂ group (at C1): Directs to C2 (blocked), C4, and C6.
-OCH₃ group (at C2): Directs to C1 (blocked), C3, and C5 (blocked).
-SCH₃ group (at C5): Directs to C4, C6, and C2 (blocked).
The directing effects of these groups are summarized below:
| Position on Ring | Influence from -NH₂ (C1) | Influence from -OCH₃ (C2) | Influence from -SCH₃ (C5) | Combined Effect |
|---|---|---|---|---|
| C3 | Meta | Ortho | Meta | Activated |
| C4 | Para | Meta | Ortho | Strongly Activated |
| C6 | Ortho | Meta | Ortho | Strongly Activated |
The primary site for radical attack via hydrogen abstraction is the highly susceptible N-H bond of the amino group. For reactions on the aromatic ring, the directing effects are largely cooperative. The -NH₂ and -SCH₃ groups both activate positions C4 and C6. The strong activation from the para-NH₂ and ortho-SCH₃ makes position C4 a highly probable site of reaction. Likewise, position C6 is strongly activated by the ortho-NH₂ and ortho-SCH₃ groups. Steric hindrance from the adjacent methoxy group at C2 might slightly disfavor attack at C3 compared to the more accessible C4 and C6 positions. youtube.com Therefore, radical attack on the ring is most likely to occur at positions C4 and C6 due to the powerful, combined activating influences of the three substituents.
Synthesis and Characterization of Derivatives of 2 Methoxy 5 Methylthio Aniline
Amine-Substituted Derivatives
The primary amine group of 2-methoxy-5-(methylthio)aniline is a key site for derivatization. Its nucleophilicity allows for a variety of reactions, including acylation, alkylation, and the formation of more complex structures like guanidines and triazines.
General Reactivity: The dominant reactivity of the aniline (B41778) amine group is its nucleophilicity. wikipedia.org It readily reacts with acyl chlorides or acid anhydrides to form amides, a transformation known as the Schotten-Baumann reaction. Similarly, reaction with sulfonyl chlorides yields sulfonamides, a reaction that serves as a chemical test for amines (the Hinsberg reaction). wikipedia.org
Research Findings: While direct N-substitution studies on this compound are not extensively documented in the reviewed literature, research on structurally similar compounds provides insight into potential synthetic pathways. For instance, new N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines have been synthesized as potential anticancer agents. mdpi.com These complex derivatives are designed as molecular hybrids, combining fragments of different pharmacophores to enhance biological activity. mdpi.com
Another study details the synthesis of a large library of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives. mostwiedzy.pl The synthesis involved reacting corresponding esters with appropriate biguanide (B1667054) hydrochlorides. mostwiedzy.pl These examples demonstrate that the amine functionality on an aniline ring bearing a methylthio group can be successfully transformed into more complex substituted moieties, indicating a broad potential for creating a variety of amine-substituted derivatives from this compound.
Sulfur-Modified Analogues (e.g., Sulfonyl Derivatives)
The methylthio group (-SMe) is another key functional handle, susceptible to oxidation to form sulfinyl (-SOCH₃) and sulfonyl (-SO₂CH₃) derivatives. These modifications significantly alter the electronic properties and steric profile of the molecule.
Research Findings: The oxidation of sulfur in thioanilines is a common transformation. In one study, 2-(propylthio)aniline (B1279395) was oxidized to 2-(propylsulfinyl)aniline using a general procedure, yielding a yellow oil. rsc.org This suggests that this compound could likely be oxidized to 2-methoxy-5-(methylsulfinyl)aniline under similar conditions.
A more complex example involves the synthesis of ferrocene-4-(methylthio)aniline, which was prepared and subsequently used in oxidation studies. rsc.org The general procedure for the oxidation of such sulfides demonstrated the conversion of the methylthio group to a methylsulfinyl group. rsc.org
Furthermore, the synthesis of new sulfonamide derivatives often starts from precursors where the sulfur is already in a higher oxidation state. For example, a series of new sulfonamides were derived from 4-chloro-2-mercapto-5-methyl-N-(1-R1-benzylimidazolidin-2-ylidene)benzenesulfonamide, highlighting the importance of sulfonyl-containing aniline structures in medicinal chemistry. mostwiedzy.pl
| Starting Material | Product | Reaction Type | Yield | Reference |
|---|---|---|---|---|
| 2-(Propylthio)aniline | 2-(Propylsulfinyl)aniline | Oxidation | 73% | rsc.org |
| Thiophen-2-ylmethyl 4-(methylthio)benzoate | Thiophen-2-ylmethyl 4-(methylsulfinyl)benzoate | Oxidation | 75% | rsc.org |
Derivatives with Modified Aromatic Ring Substitution Patterns
Altering the substituents on the aromatic ring of this compound leads to analogues with different physicochemical properties. This can be achieved by starting with differently substituted precursors or by modifying the existing functional groups.
Research Findings: Several analogues of this compound are commercially available or have been synthesized, demonstrating the chemical space accessible around this core structure.
2-Methoxy-5-methylaniline: In this analogue, the methylthio group is replaced by a methyl group. It is a solid with a melting point of 50-52 °C and has been used in the synthesis of azo dyes. sigmaaldrich.comsigmaaldrich.com
2-Methoxy-5-(trifluoromethyl)aniline: Replacing the methylthio group with a trifluoromethyl group introduces a strong electron-withdrawing substituent. This compound, also known as 3-Amino-4-methoxybenzotrifluoride, is a solid with a melting point of 58-60 °C. tcichemicals.combldpharm.com
2-Methoxy-5-(5-methylthiophen-3-yl)aniline: This derivative incorporates a second aromatic ring, a methyl-substituted thiophene, at the 5-position. chemscene.com
The synthesis of these analogues typically involves multi-step sequences starting from appropriately substituted precursors rather than direct modification of the parent aniline.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|
| This compound | 1081774-59-5 | C₈H₁₁NOS | 169.24 | bldpharm.combldpharm.com |
| 2-Methoxy-5-methylaniline | 120-71-8 | C₈H₁₁NO | 137.18 | sigmaaldrich.comsigmaaldrich.com |
| 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 | C₈H₈F₃NO | 191.15 | tcichemicals.combldpharm.com |
| 2-Methoxy-5-(5-methylthiophen-3-yl)aniline | 1496124-39-0 | C₁₂H₁₃NOS | 219.30 | chemscene.com |
Metal Complexes and Coordination Compounds (e.g., with 2-(methylthio)aniline (B147308) ligands)
The presence of both a soft sulfur donor and a borderline nitrogen donor allows aniline derivatives with thioether groups to act as bidentate ligands for various metal ions, forming stable chelate rings.
Research Findings: The closely related ligand, 2-(methylthio)aniline, serves as an excellent model for the coordination chemistry of this compound. A palladium(II) complex, [Pd(L)Cl₂] where L is 2-(methylthio)aniline, has been synthesized and characterized. nih.goviaea.org The synthesis was achieved by reacting 2-(methylthio)aniline with Na₂PdCl₄ in an acetone (B3395972) and water mixture. nih.gov
Single-crystal X-ray diffraction studies confirmed that 2-(methylthio)aniline acts as a bidentate (S,N) ligand, binding to the palladium center to form a five-membered chelate ring. The geometry around the palladium atom was determined to be nearly square-planar. nih.goviaea.org This complex has demonstrated high efficiency as a stable and reusable catalyst for Suzuki-Miyaura C-C coupling reactions performed in water, an environmentally friendly solvent. nih.gov
The development of copper(II) complexes with thiosemicarbazone ligands, which also feature sulfur and nitrogen donors, further highlights the importance of this type of coordination in creating compounds with interesting properties, such as potential anticancer agents. nih.gov
Spectroscopic and Computational Characterization of Derivatives
The characterization of these novel derivatives relies heavily on modern spectroscopic and computational methods. NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy are crucial for structure elucidation.
Spectroscopic Data: The presence of an amine functional group can be identified in IR spectra by characteristic N-H stretching bands near 3300 cm⁻¹. wikipedia.org For derivatives of this compound, detailed NMR data is available.
For 4-Methoxy-2-(methylthio)aniline , a structural isomer, the following NMR signals have been reported:
¹H NMR (300 MHz, CDCl₃): δ 6.98 – 6.88 (m, 1H), 6.76 – 6.60 (m, 2H), 3.87 (br.s, 2H, NH₂), 3.75 (s, 3H, OCH₃), 2.38 (s, 3H, SCH₃). amazonaws.com
¹³C NMR (75 MHz, CDCl₃): δ 152.8, 139.9, 121.7, 115.3, 114.8, 110.1, 55.7, 17.5. amazonaws.com
For 2-(Propylsulfinyl)aniline , the oxidized analogue of a related compound, ESI-MS provided a clear molecular ion peak [M+H]⁺ at m/z 184.06, confirming its formation. rsc.org
Computational Data: Computational chemistry provides valuable insights into the properties of these molecules. For the derivative 2-Methoxy-5-(5-methylthiophen-3-yl)aniline , several molecular properties have been calculated. chemscene.com
| Property | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 35.25 Ų |
| LogP | 3.314 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 2 |
These spectroscopic and computational data are essential for confirming the identity and purity of newly synthesized derivatives and for predicting their chemical behavior and potential applications.
Advanced Applications of 2 Methoxy 5 Methylthio Aniline and Its Derivatives in Chemical Sciences
Utility as Precursors and Building Blocks in Organic Synthesis
The structural features of 2-Methoxy-5-(methylthio)aniline, including the nucleophilic amino group and the potential for modification of the methoxy (B1213986) and methylthio substituents, position it as a valuable precursor in the construction of more complex molecular architectures.
While direct literature on the use of this compound is specialized, the applications of its structural analogs are well-documented, illustrating its potential. Aromatic amines are fundamental precursors in the synthesis of a wide array of organic molecules. For instance, the related compound 2-Methoxy-5-methylaniline is utilized as a key intermediate in the synthesis of complex azo dyes, such as 4-(4-Amino-5-methoxy-2-methylphenylazo)-5-hydroxy-naphthalene-2,7-disulfonic acid. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This synthesis demonstrates the role of the aniline (B41778) moiety in diazotization and coupling reactions to create large, conjugated systems. Similarly, 2-Methoxy-5-nitroaniline serves as a starting material for various dyes and pigments. nih.gov The presence of the methylthio group in this compound offers an additional site for synthetic modification, potentially through oxidation to sulfoxide (B87167) or sulfone, or participation in metal-catalyzed cross-coupling reactions, thereby expanding its utility in creating diverse and complex molecules.
In multistep syntheses, substituted anilines like this compound serve as foundational building blocks. The amino group can be readily transformed into a variety of other functional groups or used to introduce nitrogen-containing heterocycles. For example, the amino group can be acylated, alkylated, or converted into a diazonium salt, which is a gateway to numerous other functionalities. The synthesis of a Schiff base, through the condensation of an aniline with an aldehyde, is a common step in many reaction sequences. An example is the preparation of (Z)-N-(2-methoxyphenyl)-1-(5-nitrothiophen-2-yl)methanimine from o-Anisidine and 5-nitro-2-thiophene-carboxaldehyde, which yields compounds used as starting materials for drugs and as industrial dyes. nih.gov The strategic placement of the methoxy and methylthio groups on the aniline ring influences the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution, providing precise control in complex synthetic pathways.
Catalytic Applications of Derivatives and Metal Complexes
Derivatives of anilines, particularly those capable of chelation, are of significant interest in the field of catalysis. The sulfur and nitrogen atoms in 2-(methylthio)aniline (B147308) and its derivatives can act as a bidentate ligand, coordinating with transition metals to form stable and catalytically active complexes. nih.gov
A notable example is the palladium(II) complex of 2-(methylthio)aniline, [Pd(L)Cl2], where L is the 2-(methylthio)aniline ligand. This complex has proven to be a highly efficient, air- and thermally-stable catalyst for Suzuki-Miyaura cross-coupling reactions. nih.gov These reactions are fundamental in organic chemistry for the formation of carbon-carbon bonds. The catalyst effectively facilitates the coupling of various aryl bromides with phenylboronic acid under mild conditions in water, an environmentally benign solvent. nih.gov The ability of main group elements like sulfur to stabilize transition metal centers can lead to remarkable catalytic activity and unique molecular transformations not easily achieved with standard organic ligands. rsc.org
Table 1: Performance of [Pd(2-(methylthio)aniline)Cl2] Catalyst in Suzuki-Miyaura Coupling
| Aryl Bromide | Phenylboronic Acid | Product | Turnover Number (TON) |
|---|---|---|---|
| 4-Bromoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | Up to 93,000 |
| 4-Bromobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | High |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | High |
Data sourced from a study on the palladium(II) complex of 2-(methylthio)aniline. nih.gov
Furthermore, Schiff base derivatives of anilines can form complexes with metals like copper(II) and zinc(II). nih.gov These metal complexes are recognized for their essential roles in catalysis and organic synthesis, highlighting the broad potential of derivatives from the this compound scaffold in developing novel catalytic systems. nih.gov
Materials Science Applications (e.g., Semiconductors derived from Schiff bases)
The derivatives of this compound hold promise in the field of materials science, particularly in the development of functional organic materials. Schiff bases, formed by the condensation of an aromatic amine with an aldehyde, are widely used as ligands for metal ions and as starting materials for dyes and pigments. nih.gov
The resulting imine (-C=N-) linkage in a Schiff base extends the π-conjugated system of the molecule. When linked to other aromatic rings, these structures can exhibit interesting photophysical and electronic properties. For example, Schiff bases derived from substituted anilines are used in the creation of dyes. nih.govnih.gov The electronic properties of such materials can be tuned by changing the substituents on the aromatic rings and by forming metal complexes. While direct evidence for semiconducting materials derived specifically from this compound is not widespread, the general class of conjugated Schiff bases and their metal complexes is an active area of research for applications in organic electronics. The ability to form extended conjugated systems and coordinate with metals makes them candidates for investigation as organic semiconductors, colorimetric sensors, and components of other advanced materials.
Analytical Chemistry Methodologies
The detection and quantification of aromatic amines are crucial in environmental monitoring and industrial quality control, as some are considered hazardous or genotoxic impurities. sigmaaldrich.com
Several advanced analytical methods have been developed for the sensitive determination of aromatic amines. High-performance liquid chromatography (HPLC) is a commonly employed technique. One study details a sensitive method for determining aromatic amines, such as the related 2-Methoxy-5-methylaniline found in commercial hair dyes, using HPLC coupled with an electrochemical detector (HPLC-EC). sigmaaldrich.comsigmaaldrich.com This method offers high sensitivity for electroactive analytes like aromatic amines.
Another powerful technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides excellent selectivity and sensitivity for the quantification of trace levels of aromatic amines in complex matrices like textiles. lcms.cz This method is particularly valuable for its ability to separate and unequivocally identify structural isomers, which can be a significant challenge with gas chromatography-based methods. lcms.cz Solid-phase microextraction (SPME), using advanced sorbent coatings like polymeric ionic liquids, has also been employed for the selective extraction and analysis of aromatic amines from various samples. sigmaaldrich.comsigmaaldrich.com
Table 2: Analytical Methods for Aromatic Amine Detection
| Method | Detector/Technique | Application Example | Reference |
|---|---|---|---|
| HPLC | Electrochemical Detector (EC) | Determination of aromatic amines in hair dyes. sigmaaldrich.comsigmaaldrich.com | sigmaaldrich.com, sigmaaldrich.com |
| LC-MS/MS | Tandem Mass Spectrometry | Quantitative determination of 26 aromatic amines in textiles. lcms.cz | lcms.cz |
Polymeric Ionic Liquid Sorbent Coatings for Extraction (e.g., for structurally alerting compounds)
The development of advanced analytical techniques for the detection of trace amounts of structurally alerting compounds, which are often genotoxic or carcinogenic, is a significant area of research in chemical sciences. Solid-phase microextraction (SPME) has emerged as a powerful, solvent-free sample preparation method. The selectivity and efficiency of SPME are largely dictated by the chemical nature of the sorbent coating on the extraction fiber. In this context, polymeric ionic liquids (PILs) have garnered considerable attention due to their tunable chemical structures, high thermal stability, and unique extraction capabilities.
While research has explored a variety of PILs for the extraction of compounds like alkyl halides and aromatic amines, the specific application of PILs derived from this compound is a novel area with significant potential. The functional groups present in this compound—the methoxy (-OCH₃), methylthio (-SCH₃), and aniline (-NH₂) moieties—can be leveraged to create a PIL with tailored selectivity towards certain classes of structurally alerting compounds.
A hypothetical polymeric ionic liquid could be synthesized from a this compound derivative. The aniline nitrogen can be quaternized to form an imidazolium (B1220033) or pyridinium (B92312) cation, which is a common strategy in the synthesis of ionic liquids. The resulting monomer can then be polymerized to create the sorbent coating. The presence of the methoxy and methylthio groups is anticipated to enhance the selectivity of the PIL coating. The methoxy group can participate in hydrogen bonding, while the sulfur atom in the methylthio group can offer soft-acid/soft-base interactions. These interactions, combined with the π-π stacking capabilities of the aromatic ring, could lead to enhanced extraction efficiency for specific analytes.
Research Findings
Although direct experimental studies on a PIL synthesized from this compound are not yet prevalent in published literature, we can infer its potential performance based on studies of analogous PIL systems. Research on other functionalized aniline-based PILs has demonstrated their effectiveness in the extraction of aromatic amines and other polar compounds. For instance, a study on a double-functionalized PIL containing a benzene (B151609) ring and an ether group showed high extraction efficiency for aromatic amines. nih.gov
The performance of a hypothetical poly[this compound]-based PIL coating can be compared with commercially available SPME fibers, such as those based on polyacrylate (PA) and polydimethylsiloxane (B3030410) (PDMS). It is anticipated that the specialized functional groups of the novel PIL would offer superior selectivity and sensitivity for certain structurally alerting compounds.
To illustrate the potential of such a novel PIL, a comparative study could be designed to evaluate its extraction efficiency for a range of structurally alerting compounds. The table below presents hypothetical, yet realistic, data that one might expect from such a comparative analysis.
Table 1: Hypothetical Extraction Efficiencies of a Poly[this compound]-Based PIL Compared to Commercial Coatings
| Analyte | Poly[this compound]-PIL (Enrichment Factor) | PA Coating (Enrichment Factor) | PDMS Coating (Enrichment Factor) |
| Aniline | 1200 | 850 | 400 |
| 4-Chloroaniline | 1500 | 950 | 450 |
| 2-Naphthylamine | 2500 | 1800 | 900 |
| Benzidine (B372746) | 2800 | 2000 | 1000 |
| N-Nitrosodimethylamine | 900 | 600 | 700 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential advantages of the specified PIL.
The enhanced performance for aromatic amines like aniline, 4-chloroaniline, 2-naphthylamine, and benzidine can be attributed to the combined effects of π-π stacking, hydrogen bonding, and dipole-dipole interactions facilitated by the unique chemical structure of the PIL.
Further research could focus on optimizing the extraction conditions, such as extraction time, temperature, and the effect of salt addition, to maximize the performance of the poly[this compound]-based PIL sorbent coating. The table below outlines a potential optimization study.
Table 2: Optimization of Headspace SPME Conditions for a Poly[this compound]-Based PIL
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Extraction Temperature (°C) | 50 | 70 | 90 | 70 |
| Extraction Time (min) | 15 | 30 | 45 | 30 |
| Salt Concentration (NaCl, % w/v) | 0 | 15 | 30 | 15 |
Note: The data in this table is hypothetical and for illustrative purposes.
The development and application of PILs derived from functionalized anilines like this compound represent a promising frontier in the selective extraction of structurally alerting compounds. The ability to tailor the chemical structure of the polymer allows for the creation of highly selective sorbent coatings, leading to more sensitive and accurate analytical methods for monitoring these hazardous substances in various matrices.
Future Research Directions and Unexplored Avenues for 2 Methoxy 5 Methylthio Aniline
Development of Asymmetric Synthetic Routes
The synthesis of chiral amines is a cornerstone of modern medicinal and materials chemistry. The development of asymmetric routes to introduce chirality into molecules like 2-Methoxy-5-(methylthio)aniline or its derivatives is a critical area for future research. Currently, the direct asymmetric synthesis of this specific compound is not well-documented, presenting a significant opportunity for innovation.
Future efforts could focus on several established strategies for asymmetric amine synthesis. nih.govsigmaaldrich.com One of the most direct and efficient approaches is the asymmetric hydrogenation of prochiral imines . nih.gov This would involve the conversion of a suitable ketone precursor to an imine, which is then hydrogenated using a chiral transition metal catalyst, such as those based on iridium or rhodium with chiral phosphine (B1218219) ligands. acs.org Another promising avenue is asymmetric reductive amination , which combines an amine with a carbonyl compound in the presence of a chiral catalyst and a reducing agent to directly form a chiral amine. sigmaaldrich.com
Furthermore, the use of chiral auxiliaries offers a robust, albeit less atom-economical, method. tcichemicals.com A chiral auxiliary can be temporarily attached to the aniline (B41778) nitrogen or a precursor, directing subsequent transformations to create the desired stereocenter. The auxiliary is then cleaved to yield the enantiomerically enriched product.
A key consideration in these synthetic endeavors is the interplay between kinetic and thermodynamic control . dalalinstitute.comwikipedia.orgyoutube.com In asymmetric synthesis, it is often crucial to operate under kinetic control to favor the formation of the desired enantiomer, as thermodynamic control would lead to a racemic mixture. dalalinstitute.comwikipedia.org Low temperatures and carefully selected catalysts are typically employed to enhance kinetic selectivity. numberanalytics.com
Table 1: Potential Asymmetric Synthesis Strategies for this compound Derivatives
| Strategy | Description | Key Considerations |
| Asymmetric Hydrogenation | Hydrogenation of a prochiral imine precursor using a chiral catalyst. nih.gov | Catalyst selection (e.g., Iridium, Rhodium complexes), reaction conditions to ensure high enantioselectivity. |
| Asymmetric Reductive Amination | Direct conversion of a carbonyl compound and an amine to a chiral amine. sigmaaldrich.com | Choice of chiral catalyst and reducing agent. |
| Chiral Auxiliaries | Temporary attachment of a chiral group to guide stereoselective reactions. tcichemicals.com | Efficiency of auxiliary attachment and removal, potential for racemization. |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. wikipedia.org | Often less efficient as it discards at least 50% of the material. |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To optimize the synthesis of this compound and its derivatives, understanding reaction kinetics, identifying intermediates, and ensuring process safety and efficiency are paramount. Process Analytical Technology (PAT) , a framework encouraged by regulatory bodies, utilizes in-situ and real-time analytical techniques to achieve these goals. numberanalytics.comgoogle.com Future research should focus on implementing PAT for the synthesis of this compound.
In-situ Raman and Near-Infrared (NIR) spectroscopy are powerful, non-invasive techniques that can provide real-time information on the chemical composition of a reaction mixture. mt.comyoutube.com By inserting a probe directly into the reactor, these methods can monitor the consumption of reactants, the formation of this compound, and the appearance of any byproducts. researchgate.netnih.gov This data is invaluable for determining reaction endpoints, understanding reaction mechanisms, and ensuring batch-to-batch consistency. For instance, the characteristic vibrational modes of the aromatic ring, the C-S bond of the methylthio group, and the N-H bonds of the amine can be tracked throughout the reaction. nih.gov
The choice between kinetic and thermodynamic control can also be investigated using these techniques by monitoring the formation and potential interconversion of different product isomers under varying reaction conditions. numberanalytics.com
Table 2: Spectroscopic Probes for Real-Time Monitoring
| Technique | Information Provided | Potential Application for this compound Synthesis |
| In-situ Raman Spectroscopy | Molecular vibrational information, identification of functional groups. mt.comyoutube.com | Monitoring the disappearance of starting material peaks and the appearance of product peaks, identifying intermediates, studying polymorphism. |
| In-situ NIR Spectroscopy | Overtone and combination bands of vibrations, useful for quantitative analysis. | Quantifying the concentration of reactants and products in real-time, monitoring moisture content. |
| In-situ FTIR Spectroscopy | Fundamental vibrational information, sensitive to changes in bonding. researchgate.net | Tracking changes in functional groups, identifying reaction intermediates. |
| Flow NMR | Detailed structural information of molecules in a flowing stream. youtube.com | Characterizing reaction intermediates and products in continuous flow synthesis setups. |
Integration with Machine Learning for Property Prediction
The vast chemical space that can be explored starting from the this compound scaffold makes experimental investigation of all possible derivatives a time-consuming and resource-intensive task. Machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models offer a powerful in-silico alternative to predict the properties of novel molecules. nih.gov
Future research can focus on developing bespoke ML models to predict various properties of derivatives of this compound. For example, QSAR models have been successfully used to predict the lipophilicity and toxicity of other aniline derivatives. nih.govrsc.org By training a model on a dataset of known aniline compounds, it would be possible to predict these properties for new, unsynthesized derivatives of this compound. This would allow for the pre-screening of virtual libraries of compounds to identify those with desirable characteristics for applications in pharmaceuticals or materials science.
Another exciting avenue is the use of ML to predict the regioselectivity of chemical reactions . researchgate.netrsc.org For electrophilic aromatic substitution reactions on the this compound ring, ML models could predict the most likely site of reaction, guiding synthetic efforts towards the desired isomer. nih.govnih.gov These models are typically trained on large datasets of known reactions and can outperform traditional physics-based prediction methods in terms of speed and accuracy. nih.govrsc.org
Table 3: Machine Learning Applications for this compound Research
| ML Application | Description | Potential Impact |
| QSAR Modeling | Predicting biological activity, toxicity, or physicochemical properties based on molecular structure. nih.govmt.comrsc.org | Accelerating the discovery of new drug candidates or functional materials by prioritizing synthesis efforts. |
| Regioselectivity Prediction | Predicting the outcome of chemical reactions on the aromatic ring. researchgate.netnih.govrsc.orgnih.gov | Guiding synthetic strategy to obtain the desired isomer and reduce unwanted byproducts. |
| Catalyst Design | Using AI to identify optimal catalysts for specific transformations. youtube.comcatalysis-summit.comjoaiar.orgarxiv.orgarxiv.org | Discovering new, more efficient catalysts for the synthesis and functionalization of this compound. |
Exploration of Novel Catalytic Transformations
The functional groups present in this compound—the amino, methoxy (B1213986), and methylthio groups—offer multiple handles for a variety of catalytic transformations, enabling the synthesis of more complex molecular architectures.
A significant area for future exploration is the use of this compound in palladium-catalyzed cross-coupling reactions . researchgate.net While a complex of palladium with the related 2-(methylthio)aniline (B147308) has been shown to be an efficient catalyst for Suzuki-Miyaura coupling, the direct participation of this compound as a substrate in such reactions is a promising research direction. catalysis-summit.com The amino group can be transformed into a halide or triflate, providing a site for cross-coupling. Alternatively, C-H activation of the aromatic ring could be explored to directly form new carbon-carbon or carbon-heteroatom bonds.
The development of rhodium-catalyzed reactions for the formation and manipulation of organosulfur compounds is another fertile area. youtube.com These methods could be applied to modify the methylthio group of this compound, introducing new functionalities. Furthermore, the integration of artificial intelligence in catalyst design could accelerate the discovery of novel and highly efficient catalysts for transformations involving this scaffold. youtube.comcatalysis-summit.comjoaiar.orgarxiv.orgarxiv.org
Table 4: Potential Catalytic Transformations
| Reaction Type | Description | Potential Products |
| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction of an organoboron compound with a halide. nih.govcatalysis-summit.com | Biaryl compounds with extended conjugation. |
| Buchwald-Hartwig Amination | Palladium-catalyzed formation of carbon-nitrogen bonds. | More complex aniline derivatives with diverse N-substituents. |
| C-H Activation | Direct functionalization of C-H bonds on the aromatic ring. youtube.com | Rapid and atom-economical synthesis of substituted anilines. |
| Thioether Modification | Catalytic reactions to modify the methylthio group. youtube.com | Introduction of new functional groups at the sulfur atom. |
Design of New Functional Materials Based on this compound Scaffolds
The unique combination of electron-donating groups and a sulfur atom makes this compound an attractive building block for the synthesis of novel functional materials with tunable electronic and optical properties.
One of the most promising avenues is the development of organosulfur-based polymers . sigmaaldrich.comacs.orgresearchgate.netrsc.org The aniline moiety can be polymerized through various methods, including oxidative polymerization, to form polyanilines. The presence of the methoxy and methylthio substituents would significantly influence the electronic properties of the resulting polymer, such as its conductivity and redox behavior. Such polymers could find applications as cathode materials in rechargeable batteries, in sensors, or as electroactive layers in electronic devices. researchgate.net The synthesis of thioether-containing peptides and polymers has also been explored, suggesting that this compound could be incorporated into biomaterials. mdpi.comnih.govgoogle.comyoutube.com
Furthermore, this compound can serve as a precursor for the synthesis of functional dyes . google.combritannica.comresearchgate.netmdpi.com The amino group can be readily diazotized and coupled with various aromatic compounds to produce azo dyes with tailored absorption and emission properties. The methoxy and methylthio groups would act as auxochromes, modulating the color and other photophysical properties of the dye. These dyes could be used in applications ranging from traditional textiles to high-tech areas like dye-sensitized solar cells or fluorescent probes. The development of organosulfur compounds for optical fiber sensors also points to potential applications in this area. joaiar.org
Table 5: Potential Functional Materials from this compound
| Material Type | Potential Synthesis Route | Potential Applications |
| Conductive Polymers | Oxidative polymerization of the aniline monomer. | Electrodes for batteries, antistatic coatings, sensors. researchgate.netrsc.org |
| Functional Dyes | Diazotization of the amino group followed by azo coupling. google.combritannica.com | Textiles, organic light-emitting diodes (OLEDs), fluorescent sensors. researchgate.netmdpi.com |
| Organosulfur-containing Materials | Incorporation into polymer backbones via various polymerization techniques. sigmaaldrich.comacs.org | Drug delivery systems, optical materials, high refractive index polymers. mdpi.comrsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
